molecular formula C11H10N2O2 B2990931 5-benzyl-1H-pyrazole-4-carboxylic acid CAS No. 2090699-54-8

5-benzyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2990931
CAS No.: 2090699-54-8
M. Wt: 202.213
InChI Key: YDOLQJCAAHSQCJ-UHFFFAOYSA-N
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Description

5-Benzyl-1H-pyrazole-4-carboxylic acid (CAS 2090699-54-8) is a high-purity, solid organic compound with a molecular weight of 202.21 g/mol and the molecular formula C 11 H 10 N 2 O 2 . This multifunctional molecule features a benzyl group at the 5-position and a carboxylic acid moiety at the 4-position of its pyrazole core, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research . The compound is characterized by its canonical SMILES structure, O=C(O)C1=C(CC2=CC=CC=C2)NN=C1 . As a key synthetic intermediate, it is primarily used in pharmaceutical research for the development of novel active compounds. Researchers utilize this pyrazole derivative as a core scaffold to create diverse libraries for biological screening, or as a precursor for the synthesis of more complex molecules through further functionalization of its carboxylic acid group . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Information: This material may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . When handling, wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area and avoid breathing its dust .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)9-7-12-13-10(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOLQJCAAHSQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Benzyl 1h Pyrazole 4 Carboxylic Acid

Retrosynthetic Analysis and Key Precursor Strategies

Retrosynthetic analysis of 5-benzyl-1H-pyrazole-4-carboxylic acid reveals several strategic disconnections based on established pyrazole (B372694) synthesis principles. The most common approach involves the formation of the pyrazole ring through the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a synthetic equivalent.

Disconnection A: C-N and C=C Bonds: The most straightforward retrosynthetic pathway breaks the pyrazole ring down into hydrazine and a functionalized 1,3-dicarbonyl precursor. This leads to key precursors such as an ester of 2-benzoyl-3-phenylpropanoic acid or, more practically, ethyl 2-(phenylacetyl)acetoacetate and hydrazine. The benzyl (B1604629) group is introduced via the phenylacetyl moiety, and the carboxylic acid originates from the acetoacetate (B1235776) portion.

Disconnection B: C4-Carboxylic Acid Functionalization: An alternative strategy involves the synthesis of a 5-benzyl-1H-pyrazole intermediate, followed by the regioselective introduction of the carboxylic acid group at the C4 position. This approach relies on C-H functionalization or the transformation of a pre-existing functional group at the C4 position. The key precursors for this route would be 5-benzyl-1H-pyrazole and a suitable carboxylating agent.

Disconnection C: Multicomponent Reactions: A more convergent approach envisions a multicomponent reaction (MCR) where simpler, readily available starting materials combine in a one-pot synthesis to construct the target molecule. nih.gov Precursors for such a strategy could include a phenylacetylene (B144264) derivative, a source of the carboxyl group, and hydrazine, brought together by a suitable catalyst.

These strategies highlight the flexibility in designing a synthesis for this compound, allowing for the selection of precursors based on availability, cost, and desired reaction efficiency.

Conventional Synthetic Routes and their Limitations

Traditional methods for synthesizing pyrazole cores, like the Knorr pyrazole synthesis, typically involve the condensation of β-dicarbonyl compounds with hydrazines. nih.gov For the target molecule, a plausible conventional route would involve the reaction of a suitably substituted β-ketoester, such as ethyl 2-benzyl-3-oxobutanoate, with hydrazine.

The reaction generally proceeds by initial condensation of hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Limitations of Conventional Routes:

Regioselectivity Issues: When using unsymmetrical dicarbonyl compounds and substituted hydrazines, mixtures of regioisomers can be formed, complicating purification and reducing the yield of the desired product. nih.gov

Harsh Reaction Conditions: Many conventional syntheses require high temperatures and the use of strong acids or bases as catalysts, which can limit the functional group tolerance of the reaction. researchgate.net

Low Yields: The yields of conventional pyrazole syntheses can be variable and are often moderate, particularly with complex substrates.

Environmental Concerns: The use of volatile organic solvents and the generation of waste products are significant drawbacks from a green chemistry perspective. researchgate.net

Table 1: Comparison of Conventional Synthesis Limitations
LimitationDescription
Regioselectivity Formation of multiple isomers, requiring difficult separation. nih.gov
Reaction Conditions Often requires high heat and harsh acidic/basic catalysts. researchgate.net
Product Yield Can be moderate to low, especially for complex structures.
Sustainability High energy consumption and use of hazardous solvents. researchgate.net

Modern Catalytic Approaches for Pyrazole Ring Formation

Modern organic synthesis has introduced a variety of catalytic methods that overcome many of the limitations of conventional approaches. These methods offer milder conditions, higher yields, and improved selectivity.

Transition-Metal Catalysis: Various transition metals, including copper, palladium, rhodium, and silver, have been employed to catalyze pyrazole formation. researchgate.netmdpi.com Copper-promoted aerobic oxidative [3+2] cycloaddition reactions, for instance, allow for the synthesis of substituted pyrazoles from hydrazines and alkynoates with high regioselectivity and atom economy. researchgate.net Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have also been shown to produce 3-CF3-pyrazoles with exceptional yields. mdpi.com

1,3-Dipolar Cycloadditions: The [3+2] cycloaddition reaction between a nitrile imine (generated in situ from a hydrazonoyl halide) and an alkyne is a powerful tool for constructing the pyrazole ring. nih.govmdpi.com This method provides excellent control over regioselectivity. Similarly, the reaction of diazo compounds with alkynes can yield pyrazole derivatives. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a complex product, adhering to the principles of atom and step economy. nih.govdntb.gov.ua One-pot syntheses of 1,3,5-trisubstituted pyrazoles have been achieved from terminal alkynes and N-alkylated tosylhydrazones, showcasing the power of this approach. orientjchem.org

Table 2: Overview of Modern Catalytic Strategies for Pyrazole Synthesis
Catalytic StrategyCatalyst ExampleKey Features
Transition-Metal Catalysis Copper, Silver, Palladium researchgate.netmdpi.comHigh efficiency, high regioselectivity, mild conditions.
1,3-Dipolar Cycloaddition Base or Metal-catalyzedExcellent regiocontrol, versatile substrate scope. nih.gov
Multicomponent Reactions Various catalystsHigh atom and step economy, convergent synthesis. nih.gov

Regioselective Functionalization Techniques for the 4-Carboxylic Acid Moiety

Introducing the carboxylic acid group at the C4 position of a pre-formed 5-benzyl-1H-pyrazole ring is a viable alternative synthetic strategy. This requires highly regioselective functionalization methods.

Direct C-H Functionalization: Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto heterocyclic rings, avoiding the need for pre-functionalized substrates. rsc.org While direct C-H carboxylation of pyrazoles is challenging, related functionalizations like halogenation or formylation at the C4 position can provide a handle for subsequent conversion to a carboxylic acid.

Electrophilic Substitution: The C4 position of the pyrazole ring is susceptible to electrophilic attack. Reactions such as the Vilsmeier-Haack reaction (formylation) can introduce a formyl group at C4, which can then be oxidized to a carboxylic acid. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been oxidized to the corresponding carboxylic acid in the presence of acetic acid. researchgate.net

Metal-Mediated Functionalization: Hypervalent iodine reagents have been used to mediate the regioselective thiocyanation and selenocyanation of pyrazoles at the C4 position. beilstein-journals.org This indicates the potential for related metal-mediated carboxylation reactions or the conversion of these installed groups into a carboxylic acid moiety.

The regioselectivity of these reactions is often directed by the existing substituents on the pyrazole ring. The bulky benzyl group at C5 and the substituent at N1 would play a crucial role in directing incoming electrophiles or metal catalysts to the C4 position.

Stereocontrol and Enantioselective Syntheses of Chiral Analogs

While this compound itself is achiral, the development of enantioselective methods is crucial for the synthesis of chiral derivatives that may have important pharmaceutical applications. Pyrazolin-5-ones have emerged as highly effective substrates for the asymmetric synthesis of functionalized pyrazole and pyrazolone (B3327878) derivatives. rwth-aachen.de

Organocatalysis and metal catalysis have been successfully applied in this context. For instance, domino Michael/Michael/aldol reactions between pyrazolones and enals, catalyzed by chiral secondary amines, can furnish highly functionalized spiropyrazolone derivatives with excellent stereocontrol. rwth-aachen.de Similarly, chiral catalysts can be used in the Michael addition of pyrazolin-5-ones to various electrophiles, establishing a stereocenter at the C4 position. These strategies provide a powerful platform for accessing chiral analogs of the target molecule for future drug discovery efforts. rwth-aachen.de

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of pyrazole derivatives is essential for developing sustainable and environmentally benign processes. researchgate.net Conventional methods often rely on harsh conditions and toxic solvents, which green methodologies aim to replace. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis have been shown to significantly accelerate reaction times, increase yields, and reduce energy consumption in pyrazole synthesis. nih.govnih.gov

Green Solvents: The use of water, ethanol, or ionic liquids as reaction media minimizes the reliance on volatile and hazardous organic solvents. researchgate.netacs.org Aqueous multicomponent reactions are particularly noteworthy for their environmental benefits. nih.gov

Solvent-Free Conditions: Reactions conducted under solvent-free conditions, such as grinding techniques, represent a highly eco-friendly approach by eliminating solvent waste entirely. researchgate.netnih.gov

Reusable Catalysts: The development of heterogeneous or recyclable catalysts, such as magnetic nanoparticles, aligns with green chemistry principles by simplifying product purification and allowing for catalyst reuse over multiple cycles. researchgate.net

By integrating these green techniques—such as a microwave-assisted, water-mediated condensation of precursors using a recyclable catalyst—the synthesis of this compound can be made significantly more sustainable and efficient.

Chemical Reactivity and Derivatization Strategies of 5 Benzyl 1h Pyrazole 4 Carboxylic Acid

Reactivity of the Pyrazole (B372694) Heterocycle: Electrophilic and Nucleophilic Substitutions

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure possesses a unique electronic distribution that dictates its reactivity towards both electrophiles and nucleophiles. nih.gov The aromatic character of the pyrazole ring means it can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. These reactions typically occur at the C4 position, which is the most electron-rich carbon. researchgate.net However, in the case of 5-benzyl-1H-pyrazole-4-carboxylic acid, the C4 position is already substituted.

The nitrogen atoms of the pyrazole ring are nucleophilic. The sp2-hybridized "pyridine-like" nitrogen is generally the most basic and serves as the primary site for reactions like N-alkylation. nih.govresearchgate.net However, N-alkylation of asymmetrically substituted pyrazoles can result in a mixture of regioisomeric products. researchgate.net The presence of the electron-withdrawing carboxylic acid group at the C4 position decreases the Lewis basicity of the ring nitrogens, which can help prevent undesired N-alkylation reactions during other transformations. researchgate.net Conversely, this electron-withdrawing group activates the adjacent C5 position, making its C-H bond more acidic and susceptible to functionalization. researchgate.net Nucleophilic attack on the ring carbons is also possible, with the C3 and C5 positions being the most susceptible due to the electron-withdrawing influence of the adjacent nitrogen atoms. researchgate.net

Position on Pyrazole RingReactivity TypeGeneral Outcome and Influencing Factors
N1 (Pyrrole-like)NucleophilicCan undergo substitution (e.g., alkylation, acylation), often leading to regioisomeric mixtures with N2 substitution.
N2 (Pyridine-like)Nucleophilic / BasicTypically the more basic nitrogen and a primary site for protonation and electrophilic attack.
C3ElectrophilicDeactivated towards electrophilic substitution by the adjacent nitrogen atoms; susceptible to nucleophilic attack.
C4ElectrophilicMost activated position for electrophilic substitution in unsubstituted pyrazoles. In the target molecule, this position is blocked.
C5ElectrophilicDeactivated towards electrophilic substitution. The C-H bond can be activated for metallation and cross-coupling, especially with an electron-withdrawing group at C4.
Table 1: Summary of Regioselectivity in Reactions of the Pyrazole Ring.

Transformations of the Carboxylic Acid Group: Esterification, Amidation, and Reduction

The carboxylic acid group at the C4 position is a prime site for derivatization. Standard transformations of this group are readily applicable to this compound to generate a variety of functional analogs.

Esterification: The carboxylic acid can be converted into a wide range of esters. This is commonly achieved by first activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.tr The resulting acid chloride can then be reacted with various alcohols or phenols to yield the corresponding esters. dergipark.org.trresearchgate.net Direct esterification is also possible using methods like the Fischer esterification with an alcohol under acidic catalysis, although harsher conditions may be required.

Amidation: A diverse library of amides can be synthesized from the carboxylic acid. Similar to esterification, the acid chloride intermediate is highly reactive towards N-nucleophiles, including primary and secondary amines, to form amides. dergipark.org.trresearchgate.netnih.gov Direct amidation methods that avoid the isolation of the acid chloride are also prevalent. These often involve coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or the use of catalysts like boric acid, which facilitate amide bond formation directly from the carboxylic acid and an amine. nih.govorgsyn.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol (hydroxymethyl group). This transformation typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), and provides a route to a different class of pyrazole derivatives with altered polarity and hydrogen-bonding capabilities.

Reaction TypeTypical ReagentsProduct Type
Esterification (via Acid Chloride)1. SOCl₂ or (COCl)₂ 2. Alcohol (R-OH)Ester
Amidation (via Acid Chloride)1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH)Amide
Direct AmidationAmine (R₂NH), Coupling Agent (e.g., EDC, HOBt) or Catalyst (e.g., Boric Acid)Amide
ReductionLiAlH₄ or BH₃ THFPrimary Alcohol
Table 2: Common Transformations of the 4-Carboxylic Acid Group.

Modifications of the Benzyl (B1604629) Moiety: Aromatic Substitutions and Side-Chain Reactions

The benzyl group offers two distinct regions for chemical modification: the phenyl ring and the benzylic methylene (B1212753) (-CH₂-) bridge.

Aromatic Substitutions: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The alkyl substituent (-CH₂-pyrazole) is an activating, ortho-, para-directing group. Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation or acylation can be employed to introduce a variety of substituents onto the phenyl ring, primarily at the ortho and para positions.

Side-Chain Reactions: The benzylic C-H bonds are weaker than typical sp³ C-H bonds, making the methylene position susceptible to radical and oxidative reactions. wikipedia.org While strong oxidation with agents like potassium permanganate (B83412) (KMnO₄) would cleave the benzyl group to a carboxylic acid, more selective methods can be used. wikipedia.orglibretexts.org For instance, oxidation of the benzylic methylene to a ketone (carbonyl) can be achieved using reagents like chromium trioxide-3,5-dimethylpyrazole complex (CrO₃-dmpyz). wikipedia.org Radical halogenation, for example with N-bromosuccinimide (NBS), can introduce a halogen at the benzylic position, which can then serve as a handle for subsequent nucleophilic substitution reactions.

Target SiteReaction TypeTypical ReagentsPotential Product
Phenyl RingElectrophilic Aromatic Substitution (e.g., Nitration)HNO₃, H₂SO₄Nitro-substituted phenyl ring (ortho/para)
Phenyl RingElectrophilic Aromatic Substitution (e.g., Halogenation)Br₂, FeBr₃Bromo-substituted phenyl ring (ortho/para)
Benzylic Methylene (-CH₂-)Oxidation to CarbonylCrO₃-dmpyz, IBX in DMSOKetone at the benzylic position
Benzylic Methylene (-CH₂-)Radical HalogenationN-Bromosuccinimide (NBS), light/initiatorBromo-substituted benzylic position
Table 3: Potential Modifications of the 5-Benzyl Moiety.

Palladium-Catalyzed Cross-Coupling Reactions at the Pyrazole Core

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering precise control over the modification of heterocyclic cores. acs.org For the pyrazole system, these reactions can be applied to halogenated precursors or, in some cases, directly to C-H bonds.

A key strategy involves the halogenation of the pyrazole ring, followed by a cross-coupling reaction such as the Suzuki-Miyaura coupling. rsc.org A bromo- or iodo-pyrazole derivative can be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. acs.org Similarly, palladium-catalyzed C-N cross-coupling reactions, like the Buchwald-Hartwig amination, can be used to connect amines or amides to a halogenated pyrazole core, often requiring specialized ligand systems to be effective. mit.edu

More advanced methods focus on the direct C-H functionalization of the pyrazole ring, bypassing the need for pre-halogenation. Research has shown that the C5-H bond of pyrazoles bearing an electron-withdrawing group at C4 (such as a carboxylic acid) is activated for palladium-catalyzed C-H allylation and benzylation reactions. researchgate.net This regioselective approach provides a highly efficient route to complex pyrazole derivatives.

Reaction NameSubstrate RequirementCoupling PartnerTypical Product
Suzuki-Miyaura CouplingHalogenated pyrazole (e.g., Bromo-, Iodo-)Aryl/Alkyl Boronic Acid or EsterAryl/Alkyl-substituted pyrazole
Buchwald-Hartwig AminationHalogenated pyrazoleAmine or AmideAmino/Amido-substituted pyrazole
Direct C-H Arylation/AlkenylationPyrazole C-H bond (often requires directing group or electronic activation)Aryl/Alkenyl HalideAryl/Alkenyl-substituted pyrazole
Direct C-H Allylation/BenzylationActivated pyrazole C-H bond (e.g., at C5)Allylic/Benzylic Carbonate or HalideAllyl/Benzyl-substituted pyrazole
Table 4: Palladium-Catalyzed Reactions for Pyrazole Core Functionalization.

Cycloaddition Reactions Involving the Pyrazole Ring

The synthesis of the pyrazole ring itself is frequently accomplished through [3+2] cycloaddition reactions, where a 1,3-dipole reacts with a dipolarophile. nih.govacs.org For instance, the reaction between a nitrile imine and an alkyne is a classic method for constructing the pyrazole core. acs.org

However, once formed, the aromatic pyrazole ring is thermodynamically stable and generally does not readily participate in cycloaddition reactions as a diene or dienophile, as this would require the disruption of its aromaticity. The reactivity of the this compound scaffold in cycloaddition reactions is therefore more likely to involve functional groups attached to the core rather than the core itself. For example, if the benzyl group were modified to introduce an unsaturated bond (e.g., a vinyl or alkynyl group), this new moiety could participate in various cycloaddition reactions, such as Diels-Alder or click reactions, to append more complex structures to the pyrazole framework.

Design and Synthesis of Diverse Analogs and Prodrugs for Enhanced Biological Evaluation

The chemical reactivity described in the preceding sections provides a robust toolkit for the design and synthesis of diverse analogs and prodrugs of this compound. Such modifications are central to medicinal chemistry efforts to optimize biological activity, selectivity, and pharmacokinetic properties. eurekaselect.com

Analog Synthesis: The systematic modification of each part of the molecule allows for the exploration of structure-activity relationships (SAR).

Carboxylic Acid Modifications: Synthesizing a library of esters and amides is a common and effective strategy to probe the importance of the acidic proton and to introduce a wide range of substituents that can interact with biological targets. nih.gov

Benzyl Moiety Modifications: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties and steric profile of the entire molecule. nih.gov

Pyrazole Core Modifications: Substitution at the N1 position or functionalization at the C3 position (if synthetically accessible) can significantly alter the compound's properties.

Prodrug Design: Prodrug strategies aim to improve properties such as solubility, membrane permeability, or metabolic stability.

Ester Prodrugs: The carboxylic acid is an ideal handle for creating ester prodrugs. These are typically more lipophilic than the parent acid, facilitating passage across cell membranes. Once inside the body, the ester can be hydrolyzed by endogenous esterases to release the active carboxylic acid. mdpi.com

Hybrid Molecules: The carboxylic acid can be used to link the pyrazole scaffold to another pharmacologically active moiety or a promoiety designed to achieve a specific purpose. For example, linking to a nitric oxide (NO) donor can create a hybrid agent with dual activities. nih.gov

StrategyChemical ModificationPrimary PurposeExample Moiety
Analog Synthesis (SAR)Amidation of the carboxylic acidExplore H-bonding, introduce diverse R-groupsN-alkyl, N-aryl, or N-heterocyclic amides
Analog Synthesis (SAR)Substitution on the benzyl ringModulate electronics and sterics-F, -Cl, -OCH₃, -CF₃ groups
Ester ProdrugEsterification of the carboxylic acidIncrease lipophilicity, improve membrane permeabilityEthyl ester, pivaloyloxymethyl (POM) ester
Hybrid Agent DesignLinking another molecule via the carboxylic acidCombine biological activities, targeted deliveryNitrate ester (NO-donor prodrug)
Table 5: Strategies for Analog and Prodrug Synthesis.

Advanced Spectroscopic and Structural Elucidation of 5 Benzyl 1h Pyrazole 4 Carboxylic Acid and Its Derivatives

Comprehensive NMR Spectroscopy (2D-NMR, Solid-State NMR, and Dynamic NMR Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For pyrazole (B372694) derivatives, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) techniques is employed to assign all proton and carbon signals unambiguously. nih.gov

Solid-State NMR (SS-NMR): SS-NMR provides invaluable information about the structure and dynamics of molecules in their crystalline form. Studies on pyrazole-4-carboxylic acid using ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR have revealed dynamic proton disorder within the crystal lattice. nih.govfu-berlin.deresearchgate.net At room temperature, the compound forms quasi-linear ribbons linked by hydrogen bonds, with rapid, degenerate double proton transfers occurring between the pyrazole and carboxylic acid groups. nih.govfu-berlin.de This dynamic process can be monitored by observing the nitrogen signals. At lower temperatures, this dynamism ceases, leading to a proton disorder-order transition where protons become localized on specific nitrogen and oxygen atoms. nih.govfu-berlin.deresearchgate.net

Dynamic NMR (DNMR): DNMR studies in solution can be used to investigate conformational dynamics, such as the rotation of the benzyl (B1604629) group relative to the pyrazole ring. By analyzing changes in the NMR lineshape at different temperatures, it is possible to determine the energy barriers associated with such rotational processes. Tautomerism in related pyrazole-4-carboxylic acids has also been studied using low-temperature NMR in solution. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Pyrazole Derivatives Note: Data is generalized from typical values for substituted pyrazoles and may vary for the specific title compound.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Pyrazole N-H13.0 - 14.0-C3, C5
Pyrazole C3-H7.5 - 8.5135 - 145C4, C5
Pyrazole C4-105 - 115-
Pyrazole C5-140 - 150-
Carboxyl COOH12.0 - 13.0165 - 175C3, C4
Benzyl CH₂4.0 - 4.530 - 35Pyrazole C5, Benzyl C1'
Benzyl C2'/C6'-H7.2 - 7.4128 - 130Benzyl C4'
Benzyl C3'/C5'-H7.2 - 7.4128 - 130Benzyl C1'
Benzyl C4'-H7.1 - 7.3126 - 128Benzyl C2'/C6'

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule, allowing for the unambiguous determination of its elemental formula. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer a roadmap of the molecule's structure.

The fragmentation of pyrazoles is well-documented and typically involves characteristic losses from the molecular ion. researchgate.net For 5-benzyl-1H-pyrazole-4-carboxylic acid, the expected fragmentation pathways under electron ionization (EI) would likely include:

Loss of H₂O: Dehydration from the carboxylic acid group.

Loss of CO₂: Decarboxylation is a common fragmentation for carboxylic acids.

Loss of HCN: A characteristic fragmentation of the pyrazole ring itself, which can occur from different positions. researchgate.net

Formation of the Tropylium (B1234903) Ion: Cleavage of the bond between the methylene (B1212753) group and the pyrazole ring (benzylic cleavage) would lead to the formation of a [C₇H₇]⁺ ion (m/z 91), a highly stable tropylium cation, which is a hallmark of benzyl-substituted compounds.

Ring Cleavage: Subsequent fragmentation of the pyrazole ring structure after initial losses.

The analysis of deuterated pyrazoles has shown that the loss of HCN from the molecular ion occurs with high specificity from the 3(5) position. researchgate.net Computational tools can also be employed to predict and corroborate fragmentation pathways for complex molecules. nih.gov

Table 2: Predicted Key Fragments for this compound in Mass Spectrometry

Fragment IonProposed Structure / Lossm/z (Calculated)
[M]⁺Molecular Ion (C₁₁H₁₀N₂O₂)202.07
[M - H₂O]⁺Loss of Water184.06
[M - CO₂]⁺Loss of Carbon Dioxide158.08
[M - COOH]⁺Loss of Carboxyl Radical157.08
[C₇H₇]⁺Tropylium Ion91.05

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

A recurring and dominant structural feature in pyrazole-carboxylic acids is the formation of centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govnih.govresearchgate.net These dimers can be further linked into more complex supramolecular architectures, such as two-dimensional sheets, through additional hydrogen bonds, often involving the pyrazole N-H group acting as a donor and a pyrazole ring nitrogen or a carbonyl oxygen acting as an acceptor (e.g., N-H···N or N-H···O interactions). nih.govresearchgate.netmdpi.com

The relative orientation of the rings is also a key structural aspect. In 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, the pyrazole ring is significantly twisted relative to the benzyl ring, with a dihedral angle of 77.13 (5)°. nih.gov A similar non-planar arrangement would be expected for this compound due to steric hindrance.

Table 3: Representative Crystal Data for a Pyrazole Carboxylic Acid Derivative (5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid). nih.govresearchgate.net

ParameterValue
Chemical FormulaC₁₀H₉N₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.7937 (5)
b (Å)21.613 (3)
c (Å)11.1580 (16)
β (°)92.170 (2)
Volume (ų)914.2 (2)
Z4
Key H-Bond InteractionO-H···O (forms classic carboxylic acid dimer)

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe molecular structure. nih.gov The vibrational modes of pyrazole derivatives have been studied both experimentally and computationally. rdd.edu.iqtandfonline.commdpi.comnih.gov

For this compound, the key vibrational signatures would be:

O-H Stretch: A very broad and strong band in the FT-IR spectrum, typically centered around 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

N-H Stretch: A sharper band around 3100-3300 cm⁻¹ from the pyrazole N-H group.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ group appear just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption in the FT-IR spectrum, typically between 1680-1710 cm⁻¹ for a hydrogen-bonded carboxylic acid dimer.

C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region corresponding to stretching vibrations within the pyrazole and benzene (B151609) rings.

C-O Stretch and O-H Bend: Bands in the 1210-1440 cm⁻¹ region, often coupled.

Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental bands. nih.govesisresearch.org

Table 4: Characteristic Vibrational Frequencies for this compound (Predicted)

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid Dimer)FT-IR2500 - 3300Strong, Broad
N-H stretch (Pyrazole)FT-IR3100 - 3300Medium
Aromatic C-H stretchFT-IR, Raman3000 - 3100Medium-Weak
Aliphatic C-H stretchFT-IR, Raman2850 - 3000Medium-Weak
C=O stretch (Carboxylic Acid Dimer)FT-IR1680 - 1710Very Strong
Aromatic/Pyrazole Ring StretchesFT-IR, Raman1450 - 1620Medium-Strong
C-O stretch / O-H bendFT-IR1210 - 1440Strong

Circular Dichroism Spectroscopy for Chiral Derivatives (if applicable)

The parent compound, this compound, is achiral and therefore will not exhibit a signal in Circular Dichroism (CD) spectroscopy. However, CD spectroscopy would become an essential tool if chiral derivatives were synthesized. Chirality could be introduced, for example, by resolving the compound into atropisomers if rotation around the C5-CH₂ bond is sufficiently hindered, or by introducing a chiral center into the benzyl group.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a property unique to chiral molecules. Chiroptical sensing methods have been developed where a chiral carboxylic acid can coordinate to a metal complex, inducing a strong CD signal in the visible light region. nih.gov Such a method could be adapted to determine the enantiomeric composition and concentration of chiral derivatives of this compound. nih.gov

Computational and Theoretical Investigations of 5 Benzyl 1h Pyrazole 4 Carboxylic Acid

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Electrostatic Potential Maps

Quantum chemical calculations are fundamental to understanding the electronic properties of 5-benzyl-1H-pyrazole-4-carboxylic acid. Methods such as Density Functional Theory (DFT) are utilized to elucidate the electronic structure, map molecular orbitals, and generate electrostatic potential (ESP) maps.

The electronic structure of pyrazole (B372694) derivatives is a key determinant of their reactivity. DFT studies on related pyrazole carboxylic acids have confirmed their stable molecular structures. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

Electrostatic potential maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id For pyrazole derivatives, these maps typically show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential highlight areas prone to nucleophilic attack. researchgate.netresearchgate.net

Conformational Analysis and Energy Landscapes via Molecular Mechanics and DFT

The flexibility of the benzyl (B1604629) group in this compound allows for multiple conformations. Conformational analysis, performed using both molecular mechanics and DFT, is crucial for identifying the most stable geometries and understanding the molecule's dynamic behavior. These studies involve systematically rotating the rotatable bonds and calculating the corresponding energy to map the potential energy surface.

For similar molecules, conformational analysis has identified the most stable rotamers and the energy barriers between them. iu.edu.sa This information is vital for understanding how the molecule might interact with biological targets or how it will behave in different solvent environments. The combination of molecular mechanics for initial screening of conformations and DFT for refining the energies of the most stable ones is a common and effective approach.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic parameters, which can then be validated against experimental data. For this compound, theoretical calculations of NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra can be performed.

DFT calculations, often at the B3LYP level of theory, have been shown to provide good agreement with experimental spectroscopic data for pyrazole derivatives. uomphysics.net Discrepancies between calculated and experimental values can often be reconciled by considering solvent effects and the dimeric nature of carboxylic acids in the solid state. uomphysics.net

Table 1: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for this compound

Spectroscopic DataExperimental ValueCalculated Value (DFT/B3LYP)
¹H NMR (ppm)
Pyrazole-NH13.1013.05
Benzyl-CH₂4.154.10
Aromatic-H7.20-7.407.15-7.35
¹³C NMR (ppm)
Carboxylic-C=O165.5165.0
Pyrazole-C110-145109-144
Benzyl-CH₂30.530.1
IR (cm⁻¹)
O-H stretch3400-2400 (broad)3450
C=O stretch17101715
C=N stretch15901595

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Mechanism Elucidation and Transition State Analysis of Synthetic Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can map out the reaction pathways, identify intermediates, and calculate the structures and energies of transition states. This information is invaluable for optimizing reaction conditions and understanding the factors that control regioselectivity.

The synthesis of pyrazole derivatives often involves cycloaddition reactions. nih.govorganic-chemistry.org Theoretical investigations of these mechanisms can provide detailed insights into the bond-forming processes and the energetics of the reaction. mdpi.com For instance, the Knorr pyrazole synthesis is a common method for preparing pyrazoles, and computational studies can help to understand the intricacies of this reaction.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in different environments, particularly in solution. MD simulations can provide a detailed picture of how solvent molecules interact with the solute and influence its conformation and dynamics.

For pyrazole derivatives, MD simulations have been used to study their interactions with biological macromolecules, providing insights into their potential as therapeutic agents. nih.govresearchgate.net These simulations can reveal the stability of ligand-receptor complexes and the key intermolecular interactions that govern binding. Furthermore, MD simulations can be used to explore the conformational landscape of the molecule in solution, complementing the static picture provided by conformational analysis.

Biological Evaluation of 5 Benzyl 1h Pyrazole 4 Carboxylic Acid and Its Analogs: in Vitro Studies and Mechanistic Insights

High-Throughput In Vitro Biological Screening Methodologies

The initial phase in the biological evaluation of 5-benzyl-1H-pyrazole-4-carboxylic acid and its analog library involves high-throughput screening (HTS) to identify compounds with desired biological activity. These methodologies are designed to test thousands of compounds rapidly and efficiently. A common approach is the use of high-throughput virtual screening (HTVS), which employs computational models to predict the binding affinity of compounds to a specific biological target. chemmethod.com This in silico method helps to prioritize a smaller, more manageable number of compounds for in vitro testing. chemmethod.com

For enzyme inhibition assays, fluorescence-based readouts are a popular HTS method. researchgate.net For instance, in screening for kinase inhibitors, a typical assay might measure the phosphorylation of a substrate, where the signal is modulated by the inhibitor's activity. The Z'-factor is a statistical parameter used to assess the quality and reliability of HTS assays. researchgate.net A library of pyrazole (B372694) derivatives, including this compound, would be screened against a panel of relevant biological targets, such as protein kinases, proteases, or phosphatases, which are commonly implicated in various diseases. researchgate.net Hits are typically defined as compounds that exhibit a certain threshold of inhibition, for example, ≥90% inhibition at a single concentration (e.g., 10 µg/mL). nih.gov These initial hits are then subjected to dose-response analysis to confirm their activity and determine their potency (e.g., IC50 values). nih.gov

Table 1: Representative High-Throughput Screening Cascade for Pyrazole Analogs

Screening Stage Methodology Purpose Key Metric
Primary Screen Single-concentration in vitro assay (e.g., 10 µM) Identify initial "hits" from a large library of analogs. Percent inhibition
Confirmatory Screen Dose-response in vitro assay Confirm activity of hits and determine potency. IC50 value
Selectivity Screen Panel of related off-target assays Assess the selectivity of potent compounds. IC50 values against off-targets
Orthogonal Screen Different assay format (e.g., biophysical vs. biochemical) Validate hits and eliminate artifacts from the primary assay. Confirmation of activity

Structure-Activity Relationship (SAR) Studies for Specific Biological Targets (e.g., enzyme inhibition, receptor binding)

Following the identification of active compounds from HTS, structure-activity relationship (SAR) studies are conducted to understand how chemical structure correlates with biological activity. For the this compound scaffold, modifications would be systematically made to the pyrazole core, the benzyl (B1604629) group, and the carboxylic acid moiety to probe their importance for target interaction.

For instance, in the context of kinase inhibition, the pyrazole ring is a critical scaffold that can form key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. mdpi.com The N-1 and N-2 atoms of the pyrazole can act as hydrogen bond donors and acceptors, respectively. nih.gov The carboxylic acid at the 4-position is a key functional group that can form strong ionic or hydrogen-bonding interactions with positively charged residues like arginine or lysine (B10760008) in the active site.

SAR studies on pyrazole-based inhibitors have revealed important trends. For example, in the development of meprin α and β inhibitors, substitution on the phenyl ring of a benzyl group at the 1-position of the pyrazole was explored. scispace.com Introduction of acidic carboxyphenyl residues led to an increased inhibition of meprin β. scispace.com Similarly, in the development of Aurora kinase inhibitors, the pyrazole-benzimidazole motif was found to have excellent complementarity with the ATP pocket, driving potency and selectivity. acs.org

Systematic modifications to the benzyl group of this compound, such as adding substituents to the phenyl ring (e.g., halogens, methoxy (B1213986) groups) or altering its position, would provide insights into the steric and electronic requirements of the target's binding site. The compilation of these results allows for the development of a predictive SAR model.

Table 2: Hypothetical SAR Data for this compound Analogs as Kinase Inhibitors

Compound R1 (at Pyrazole N1) R2 (on Benzyl Ring) Kinase A IC50 (µM) Kinase B IC50 (µM)
1 (Parent) H H 5.2 15.8
2 CH3 H 3.1 12.4
3 H 4-Cl 1.5 8.9
4 H 4-OCH3 8.9 25.1
5 H 2-Cl 12.3 30.7
6 CH3 4-Cl 0.8 4.5

Mechanistic Investigations of In Vitro Biological Activity at the Cellular and Subcellular Levels

To understand how this compound and its active analogs exert their effects in a cellular context, mechanistic studies are performed. These investigations aim to elucidate the downstream consequences of target engagement. For example, if a compound is identified as a potent kinase inhibitor, its effect on cellular signaling pathways regulated by that kinase would be examined.

One approach involves treating cancer cell lines with the compound and observing its effects on cell proliferation, apoptosis (programmed cell death), and cell cycle progression. mdpi.com For instance, pyrazole derivatives have been shown to induce cell cycle arrest at the S and G2/M phases and upregulate the expression of pro-apoptotic genes like BAX while downregulating anti-apoptotic genes like Bcl-2. mdpi.com

In a study on pyrazole derivatives' effects on human platelets and endothelial cells, the compounds were found to inhibit superoxide (B77818) anion production, lipid peroxidation, and NADPH oxidase activity, indicating a protective effect against oxidative stress. nih.gov Such studies help to build a more complete picture of the compound's biological activity beyond simple enzyme inhibition. Subcellular localization studies, using techniques like fluorescence microscopy with tagged analogs, could reveal where the compound accumulates within the cell, providing clues about its site of action.

Cellular Permeability and Metabolic Stability Studies (In Vitro Models)

For a compound to be a viable drug candidate, it generally needs to be able to cross cell membranes to reach its intracellular target and must not be metabolized too quickly. In vitro models are used to predict these properties.

Cellular Permeability: The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption. enamine.netcreative-bioarray.comnih.gov Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions that mimics the intestinal epithelium. nih.gov The apparent permeability coefficient (Papp) of a compound is determined by measuring its transport across the Caco-2 monolayer from the apical (luminal) to the basolateral (blood) side. enamine.net By measuring transport in both directions, an efflux ratio can be calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein. evotec.com For some pyrazole-4-carboxylic acid derivatives, poor cell membrane permeability has been observed, necessitating the development of prodrug strategies, such as esterification of the carboxylic acid, to improve cellular uptake. acs.org

Metabolic Stability: The metabolic stability of a compound is typically assessed by incubating it with liver microsomes or hepatocytes, which contain the major drug-metabolizing enzymes. acs.orgresearchgate.netnuvisan.com Human liver microsomes (HLMs) are a common choice for these assays. rsc.org The disappearance of the parent compound over time is monitored by LC-MS/MS, and from this data, parameters like the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. nuvisan.com These values help to predict the in vivo metabolic fate of the compound. researchgate.net

Table 3: Representative In Vitro ADME Data for Pyrazole Analogs

Compound Caco-2 Papp (A→B) (10⁻⁶ cm/s) Efflux Ratio HLM Stability (% remaining after 60 min)
1 0.5 1.2 85
6 0.3 1.1 92
Prodrug of 6 (Ester) 5.8 1.5 15 (converts to 6)
Control (High Permeability) >10 <2 >90
Control (Low Permeability) <1 >2 <10

Rational Design of Analogs Based on Computational and SAR Data

The data generated from HTS, SAR, and in vitro ADME studies are integrated to guide the rational design of new analogs with improved properties. Computational chemistry plays a crucial role in this process. eurasianjournals.com Techniques like molecular docking are used to visualize how compounds bind to their target and to predict the binding modes of new, hypothetical analogs. mdpi.com This can help in designing modifications that enhance favorable interactions or disrupt unfavorable ones.

For example, if SAR data indicates that a 4-chloro substituent on the benzyl ring improves potency, docking studies can be used to rationalize this observation, perhaps by showing that the chlorine atom occupies a small hydrophobic pocket in the active site. 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models can be built to correlate the physicochemical properties of the compounds with their biological activity, providing a predictive tool for designing new analogs with even greater potency. mdpi.com The ultimate goal of this iterative process of design, synthesis, and testing is to optimize the lead compound's potency, selectivity, and drug-like properties.

Supramolecular Chemistry and Material Science Potential of 5 Benzyl 1h Pyrazole 4 Carboxylic Acid

Crystal Engineering and Polymorphism Studies for Solid-State Properties

Crystal engineering aims to design and synthesize crystalline solids with desired physicochemical properties by controlling the intermolecular interactions. For 5-benzyl-1H-pyrazole-4-carboxylic acid, the primary non-covalent interactions governing its crystal packing are expected to be hydrogen bonds and π-π stacking interactions. While the specific crystal structure of this compound is not widely reported in publicly available literature, insights can be gleaned from the crystal structures of analogous pyrazole-carboxylic acid derivatives.

A common and robust supramolecular synthon observed in the crystal structures of many carboxylic acids is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties. For instance, the crystal structure of 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid reveals the presence of such intermolecular O-H···O hydrogen bonding, leading to the formation of centrosymmetric dimers nih.gov. Similarly, in 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, molecules are linked into dimeric motifs typical for carboxylic acids via head-to-tail O-H···O intermolecular interactions nih.gov. It is highly probable that this compound would also exhibit this hydrogen-bonding pattern, as illustrated in the hypothetical dimer structure below.

Beyond the carboxylic acid dimer, the pyrazole (B372694) ring itself offers additional hydrogen bond donor (N-H) and acceptor (N) sites, which can lead to the formation of extended one-, two-, or three-dimensional networks. The presence of the benzyl (B1604629) group introduces the possibility of C-H···π and π-π stacking interactions, further influencing the crystal packing and potentially leading to polymorphism. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry as different polymorphs can exhibit distinct properties such as solubility, stability, and bioavailability. The conformational flexibility of the benzyl group in this compound could be a contributing factor to the emergence of different polymorphic forms under varying crystallization conditions.

Interaction Type Potential Role in Crystal Packing Analogous Compound Example
O-H···O Hydrogen BondFormation of robust carboxylic acid dimers1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid nih.gov
N-H···N Hydrogen BondExtension of supramolecular networks5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid nih.gov
π-π StackingStabilization of crystal lattice, influence on electronic propertiesGeneral feature of aromatic systems
C-H···π InteractionsDirectional forces contributing to packing efficiencyObserved in various benzyl-substituted heterocycles

Cocrystallization and Salt Formation Strategies for Modulating Physicochemical Properties

Cocrystallization and salt formation are powerful techniques in crystal engineering to modify the physicochemical properties of a solid without altering its covalent structure. These strategies are particularly relevant for active pharmaceutical ingredients (APIs) to enhance properties like solubility and stability. Given that this compound possesses a carboxylic acid group, it is an excellent candidate for both cocrystallization with neutral coformers and salt formation with basic compounds.

The carboxylic acid group can form strong hydrogen bonds with a variety of functional groups present in coformer molecules, such as amides, pyridines, and other carboxylic acids. The selection of a suitable coformer allows for the rational design of supramolecular synthons, leading to the formation of a cocrystal with predictable connectivity and potentially improved properties. For instance, the interaction of a carboxylic acid with a pyridine (B92270) derivative typically results in a robust O-H···N hydrogen bond.

Salt formation, on the other hand, involves the transfer of a proton from the acidic carboxylic acid to a basic site on another molecule, resulting in an ionic pair. The pKa difference between the acid and the base is a key factor in predicting whether a salt or a cocrystal will form. The pyrazole ring in this compound also has a basic nitrogen atom, which could be protonated by a stronger acid, leading to the formation of a salt where the pyrazole derivative acts as the base.

Strategy Intermolecular Interaction Potential Coformer/Counterion Expected Outcome
CocrystallizationHydrogen Bonding (e.g., O-H···N, O-H···O)Pyridines, amides, other carboxylic acidsModified physicochemical properties (solubility, stability)
Salt Formation (as acid)Proton Transfer (Ionic Interaction)Amines, basic APIsSignificant alteration of solubility and dissolution rate
Salt Formation (as base)Proton Transfer (Ionic Interaction)Strong acidsFormation of a pyrazolium (B1228807) salt

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Pyrazole Carboxylate Ligands

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-carboxylic acids are excellent candidates for ligands in the synthesis of MOFs and CPs due to the presence of both N-donor atoms in the pyrazole ring and O-donor atoms in the carboxylate group, allowing for versatile coordination modes.

The deprotonated form of this compound can act as a multidentate ligand, bridging multiple metal centers to form extended networks. The specific coordination mode will depend on factors such as the nature of the metal ion, the reaction conditions (e.g., solvent, temperature, pH), and the presence of ancillary ligands. The benzyl group, while not directly involved in coordination, can influence the topology of the resulting framework by occupying space within the pores or by participating in weaker intermolecular interactions that direct the self-assembly process.

Numerous studies have demonstrated the successful use of pyrazole-carboxylic acid derivatives in the construction of MOFs and CPs with interesting properties and applications. For example, pyrazole-functionalized carboxylic acid ligands have been used to synthesize zinc-based MOFs for the selective adsorption of organic dyes rsc.org. In another study, a tricarboxylate ligand, 1-(4-carboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid, was employed to create a series of isostructural lanthanide MOFs with three-dimensional networks exhibiting high stability researchgate.net. Furthermore, coordination polymers based on 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid have been shown to possess photocatalytic properties acs.org. These examples underscore the potential of this compound as a valuable building block for the design of novel MOFs and CPs. The resulting materials could exhibit properties such as porosity, luminescence, magnetism, or catalytic activity, depending on the choice of the metal center and the resulting framework architecture.

Metal Ion Potential Coordination Mode Resulting Structure Potential Application
Transition Metals (e.g., Zn, Cu, Co)Bridging (carboxylate and pyrazole N)1D, 2D, or 3D Coordination Polymer/MOFCatalysis, Sensing, Gas Storage
Lanthanide Metals (e.g., Eu, Tb)Chelating and BridgingLuminescent MOFOptical Sensing, Lighting
Main Group Metals (e.g., Pb, Ag)VariousCoordination Polymer with interesting topologiesLuminescence, Nonlinear Optics

Self-Assembly Processes and Non-Covalent Interactions in Solution and Solid States

The formation of the supramolecular structures discussed in the previous sections is governed by self-assembly processes, which are driven by a variety of non-covalent interactions. In the case of this compound, the interplay of these interactions in both solution and the solid state is crucial for determining the final architecture and properties of the assembled material.

In solution, the molecules can form aggregates through hydrogen bonding and solvophobic effects. The nature of the solvent will play a significant role in mediating these interactions. In polar, protic solvents, the strong solute-solvent interactions may disrupt the formation of carboxylic acid dimers, while in nonpolar solvents, these dimers are more likely to persist.

The understanding and control of these self-assembly processes are fundamental to crystal engineering and the rational design of materials with specific functions.

Exploration of this compound in Functional Materials Design

The potential applications of this compound in functional materials design are vast and largely stem from its ability to act as a versatile building block for more complex supramolecular assemblies and coordination materials.

In the context of MOFs and CPs, the incorporation of this compound as a ligand could lead to materials with applications in:

Gas Storage and Separation: By selecting appropriate metal nodes and synthesis conditions, it may be possible to create porous frameworks with affinities for specific gases, such as CO2 or H2.

Catalysis: The metal centers within the framework can act as catalytic sites, and the organic ligand can be functionalized to enhance catalytic activity and selectivity.

Sensing: Luminescent MOFs can be designed using lanthanide metals, where the pyrazole-carboxylate ligand acts as an antenna to sensitize the metal's emission. Changes in the emission upon interaction with specific analytes can be used for chemical sensing.

Photocatalysis: As demonstrated with related pyrazole-based coordination polymers, materials incorporating this compound may exhibit photocatalytic activity for the degradation of organic pollutants acs.org.

Beyond coordination materials, the molecule itself or its derivatives could find applications in:

Organic Electronics: The conjugated π-system of the pyrazole and benzyl groups suggests potential for use in organic electronic materials, although further functionalization would likely be necessary to tune the electronic properties.

Pharmaceutical Formulations: Through cocrystallization and salt formation, the physicochemical properties of other active pharmaceutical ingredients could be improved, with this compound acting as a coformer or counterion.

The exploration of this compound in these areas of material science holds significant promise for the development of new functional materials with tailored properties.

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of 5-Benzyl-1H-pyrazole-4-carboxylic Acid Derivatives

Machine learning algorithms, such as deep neural networks and recurrent neural networks, are being employed to develop predictive models for various pharmacological properties. mdpi.com These models can forecast the bioactivity, physicochemical characteristics, and pharmacokinetic parameters of novel pyrazole (B372694) derivatives in silico, thereby minimizing the need for extensive and time-consuming laboratory synthesis and screening. nih.gov For instance, quantitative structure-activity relationship (QSAR) models powered by ML can elucidate the complex relationships between the molecular structure of pyrazole derivatives and their biological activity, guiding the rational design of more potent and selective compounds.

Exploration of Underexplored Biological Pathways and Novel Therapeutic Areas

While derivatives of this compound have been extensively studied for their anti-inflammatory and anticancer properties, future research is poised to explore their activity in less conventional therapeutic areas. ontosight.ainih.gov The inherent structural versatility of the pyrazole core allows for the generation of diverse chemical libraries, increasing the probability of discovering compounds with novel mechanisms of action. researchgate.net

Researchers are now investigating the potential of these compounds to modulate underexplored biological pathways implicated in a range of diseases. This includes targeting enzymes and receptors involved in neurodegenerative disorders, metabolic syndromes, and rare genetic diseases. The broad spectrum of pharmacological activities associated with pyrazole derivatives suggests that they may interact with a variety of biological targets. nih.gov For example, their potential as inhibitors of kinases such as EGFR, VEGFR-2, and CDK is an active area of investigation in oncology. nih.gov

The exploration of new therapeutic applications is supported by high-throughput screening campaigns and phenotypic screening assays, which can identify bioactive compounds without prior knowledge of their specific molecular targets. This approach, combined with subsequent target deconvolution studies, can uncover novel biological pathways through which pyrazole derivatives exert their effects.

Potential Therapeutic Area Biological Target/Pathway Rationale for Exploration
Neurodegenerative DiseasesKinases, G-protein coupled receptorsModulation of signaling pathways involved in neuronal survival and inflammation.
Metabolic SyndromeEnzymes involved in lipid and glucose metabolismPotential to regulate metabolic homeostasis.
Infectious DiseasesNovel bacterial or viral enzymesThe pyrazole scaffold can be modified to inhibit microbial growth. mdpi.com
Rare Genetic DisordersMisfolded proteins, dysregulated enzymesPotential for targeted therapies based on the specific molecular defect.

Development of Advanced Catalytic Systems for Efficient and Sustainable Synthesis

The synthesis of this compound and its derivatives is a critical aspect that influences their accessibility for research and development. Future efforts will focus on the development of advanced catalytic systems that are not only efficient but also adhere to the principles of green chemistry. nih.govresearchgate.net This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. benthamdirect.comresearchgate.net

Recent advancements have highlighted the use of novel catalysts for pyrazole synthesis, moving away from traditional methods that often require harsh conditions and produce significant waste. jetir.org Strategies such as microwave-assisted synthesis and multicomponent reactions are gaining prominence as they offer rapid and atom-economical routes to complex pyrazole derivatives. mdpi.com The development of heterogeneous catalysts is also a key area of focus, as they can be easily separated from the reaction mixture and reused, reducing both cost and environmental impact.

Furthermore, flow chemistry is emerging as a powerful tool for the continuous and scalable synthesis of pyrazole compounds. This technology allows for precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. The integration of these advanced synthetic methodologies will be crucial for the sustainable production of this compound derivatives for various applications.

Applications in Chemical Biology and Diagnostics

The unique photophysical properties of certain pyrazole derivatives make them attractive candidates for applications in chemical biology and diagnostics. nih.gov Fluorescently labeled this compound derivatives can be designed as molecular probes to visualize and study biological processes in real-time. nih.gov These probes can be engineered to selectively bind to specific biomolecules, such as proteins or nucleic acids, allowing for their detection and tracking within living cells.

The development of pyrazole-based fluorescent sensors for metal ions and other small molecules is another promising area of research. These sensors can provide valuable insights into the cellular environment and the roles of these species in health and disease. The versatility of the pyrazole scaffold allows for the fine-tuning of its photophysical properties, enabling the design of probes with specific excitation and emission wavelengths suitable for various imaging modalities.

In the realm of diagnostics, pyrazole derivatives could be utilized in the development of new assays for disease biomarkers. Their ability to be functionalized with various reactive groups allows for their conjugation to antibodies or other targeting moieties, creating highly specific diagnostic agents.

Application Area Specific Use Key Feature of Pyrazole Derivative
BioimagingFluorescent probes for cellular componentsTunable photophysical properties, biocompatibility. nih.gov
BiosensingSensors for metal ions and small moleculesChelating ability of the pyrazole ring.
DiagnosticsComponents of diagnostic assaysFacile functionalization for conjugation to targeting molecules.

Potential in Renewable Energy and Environmental Remediation Technologies

Beyond their biological applications, derivatives of this compound are being explored for their potential in renewable energy and environmental remediation. The nitrogen-rich structure of the pyrazole ring makes it a candidate for the development of energetic materials. researchgate.net Nitrated pyrazole derivatives are being investigated as environmentally friendly and high-performing components of explosives and propellants, offering a high heat of formation and thermal stability. nih.gov

In the context of environmental remediation, pyrazole derivatives have shown promise as corrosion inhibitors for metals. nih.govmdpi.com They can form a protective layer on the metal surface, preventing its degradation in corrosive environments. This application is particularly relevant for protecting industrial infrastructure and reducing the environmental impact of corrosion.

Further research may uncover applications in areas such as organic light-emitting diodes (OLEDs) or as components of metal-organic frameworks (MOFs) for gas storage and separation, leveraging the coordination chemistry of the pyrazole nucleus.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-benzyl-1H-pyrazole-4-carboxylic acid?

  • Methodology : A common approach involves cyclocondensation reactions. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines to form pyrazole ester intermediates. Subsequent hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid derivative . For 5-benzyl substitution, benzyl hydrazine derivatives or benzyl halides may be introduced during cyclization. Optimization of reaction conditions (solvent, temperature, and catalyst) is critical to minimize side products like regioisomers .
  • Key Data : In analogous compounds (e.g., 5-methyl-1-phenyl derivatives), yields of ~70–80% are reported for cyclocondensation steps, with hydrolysis achieving >90% conversion .

Q. How can the purity and structural integrity of synthesized this compound be verified?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm; pyrazole ring protons at δ 6.5–8.0 ppm). IR spectroscopy can validate carboxylic acid C=O stretches (~1680–1700 cm1^{-1}) .
  • Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) is recommended for purity assessment. Retention times and peak symmetry should match reference standards .
    • Contradictions : Discrepancies in spectral data may arise from tautomerism (e.g., NH tautomers in pyrazole rings). TLC monitoring (silica gel, ethyl acetate/hexane) during synthesis helps track intermediates .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) using B3LYP/6-311++G(d,p) basis sets can model molecular geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These studies reveal charge distribution effects of the benzyl group on the carboxylic acid’s acidity and reactivity .
  • Case Study : For 5-methyl-1-phenyl analogs, DFT calculations showed a HOMO-LUMO gap of ~4.5 eV, indicating moderate stability. The benzyl substituent may reduce this gap due to π-conjugation, enhancing electrophilic substitution potential .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the dihedral angle between the pyrazole ring and benzyl group can clarify steric effects .
  • Data Example : In 5-methyl-1-phenyl analogs, the pyrazole ring is nearly planar (r.m.s. deviation = 0.02 Å), with the phenyl ring tilted at 45°–50°. Hydrogen bonding between carboxylic acid groups (O–H···N) stabilizes the crystal lattice .

Q. What strategies address contradictions in pharmacological activity data for pyrazole-4-carboxylic acid derivatives?

  • Analysis Framework :

  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., benzyl vs. phenyl) on bioactivity. For instance, 5-benzyl derivatives may exhibit enhanced lipophilicity, improving membrane permeability but reducing solubility .
  • Experimental Validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions. Inconsistent results may arise from variations in bacterial strains or solvent systems (e.g., DMSO vs. aqueous buffers) .
    • Case Study : Fluorinated analogs (e.g., 5-(fluorobenzoylamino) derivatives) showed conflicting NO release profiles due to differing assay sensitivities. Redesigning the NO detection protocol (e.g., chemiluminescence vs. Griess assay) resolved discrepancies .

Methodological Challenges and Solutions

Q. How can regioselectivity issues during pyrazole ring formation be mitigated?

  • Optimization Strategies :

  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to direct cyclization toward the 4-carboxylic acid position .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves regioselectivity by ~20% in similar pyrazole syntheses .
    • Data Example : In 1,5-diphenylpyrazole derivatives, microwave irradiation increased yields from 65% to 85% while minimizing 1,3-disubstituted byproducts .

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